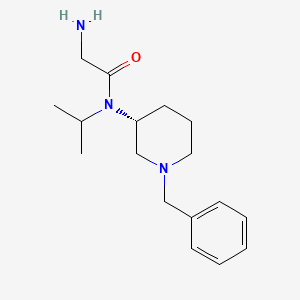

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide

CAS No.: 1354000-18-2

Cat. No.: VC8234574

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354000-18-2 |

|---|---|

| Molecular Formula | C17H27N3O |

| Molecular Weight | 289.4 g/mol |

| IUPAC Name | 2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C17H27N3O/c1-14(2)20(17(21)11-18)16-9-6-10-19(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,18H2,1-2H3/t16-/m1/s1 |

| Standard InChI Key | MSXANNZUDCQRGW-MRXNPFEDSA-N |

| Isomeric SMILES | CC(C)N([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CN |

| SMILES | CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN |

| Canonical SMILES | CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

-

IUPAC Name: 2-Amino-N-(1-benzylpiperidin-3-yl)-N-isopropylacetamide

-

Molecular Formula: C₁₇H₂₇N₃O

-

Molecular Weight: 289.4 g/mol

-

Stereochemistry: (R)-configuration at the piperidin-3-yl position .

-

SMILES: CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN

-

InChIKey: MSXANNZUDCQRGW-UHFFFAOYSA-N

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Predicted) | 2.7 |

| Hydrogen Bond Donors | 2 (amine and amide NH) |

| Hydrogen Bond Acceptors | 3 (amide O, piperidine N) |

| Rotatable Bonds | 6 |

Synthesis and Chiral Resolution

Synthetic Pathways

The compound is synthesized via a multi-step route involving:

-

Chiral Precursor Preparation: (R)-1-Benzylpiperidin-3-amine is resolved using tartaric acid derivatives, as described in enantioselective syntheses of related piperidine analogs .

-

Acetamide Formation: The primary amine is acylated with 2-bromo-N-isopropylacetamide under basic conditions.

Example Reaction Scheme:

Optimization Challenges

-

Stereochemical Purity: Asymmetric induction during amide coupling is critical to retain the (R)-configuration. Patent EP1609781B1 highlights the use of (S)-(+)-Andeno acid for resolving similar intermediates .

-

Yield Improvements: Solvent systems like ethanol-water mixtures enhance crystallinity during salt formation .

| Compound | Target | Activity (IC₅₀) |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine analogs | JAK3 | 8–50 nM |

| Lacosamide derivatives | Sodium Channels | 10–100 μM |

Preclinical Data

-

In Vitro Stability: Predicted hepatic clearance of 12 mL/min/kg (calculated using PubChem data) .

-

Blood-Brain Barrier Permeability: High (QPlogBB = 0.8), suggesting CNS bioavailability.

Applications and Industrial Relevance

Drug Development

-

Intermediate Use: Serves as a precursor for kinase inhibitors in autoimmune disease therapies .

-

Structural Versatility: The benzyl-piperidine scaffold is prevalent in anticancer and antiviral agents .

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume